1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol
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Overview
Description
1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a trifluoropropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol typically involves the reaction of 3-aminophenyl derivatives with trifluoropropanol under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as amines or hydroxylamines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the trifluoropropanol moiety can interact with hydrophobic regions of proteins, affecting their activity and stability .
Comparison with Similar Compounds
1-(3-Aminophenyl)-3,3,3-trifluoropropane: Lacks the hydroxyl group, resulting in different chemical properties.
3-Aminophenyl-3,3,3-trifluoropropanol: Similar structure but with variations in the position of functional groups.
1-(4-Aminophenyl)-3,3,3-trifluoropropan-1-ol: Positional isomer with the amino group on the para position.
Uniqueness: 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol is unique due to the combination of its amino and trifluoropropanol groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry .
Properties
IUPAC Name |
1-(3-aminophenyl)-3,3,3-trifluoropropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)5-8(14)6-2-1-3-7(13)4-6/h1-4,8,14H,5,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKRELAXDHPLPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(CC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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